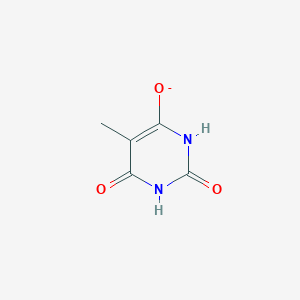
5-Methylbarbituride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methylbarbituride is conjugate base of 5-methylbarbituric acid. It is a conjugate base of a 5-methylbarbituric acid.
Scientific Research Applications
1. Sensing Mechanism for Fluoride Ion
5-Arylidenebarbituric acid derivatives, including 5-methylbarbituride, have been investigated for their anion sensing activities. These compounds, particularly 5-arylidenebarbituric acids, demonstrate high selectivity and sensitivity in sensing fluoride ions, as evidenced through UV-visible absorption and fluorescence spectral changes in the presence of fluoride ions. This property of 5-methylbarbituride is significant for fluoride ion detection and environmental monitoring (Saravanan, Easwaramoorthi, & Wang, 2014).
2. Biological Activity and Drug Synthesis
Research on 5-methylbarbituride derivatives has also explored their potential in drug synthesis and biological activity. Various barbituric acid derivatives, including those of 5-methylbarbituride, have been synthesized and characterized for their potential as anticancer, antimicrobial, and antioxidant agents. These findings highlight the potential of 5-methylbarbituride derivatives in pharmacology and therapeutics (Masoud, Sweyllam, & Ahmed, 2020).
3. Synthesis of Chemical Compounds
5-Methylbarbituride is central in the synthesis of various chemical compounds. For example, its derivatives have been synthesized through methods like Knoevenagel condensation, offering insights into novel chemical synthesis processes and the formation of new compounds with potential applications in different scientific fields (Jun-ling, 2008).
4. Study of Molecular Aggregation in Barbiturates
The polymorphic behavior of barbiturates, including 5-methylbarbituride, has been a subject of interest in understanding molecular aggregation. This research offers insights into the thermodynamic stability and structural properties of barbiturate polymorphs, contributing to a deeper understanding of molecular interactions and pharmaceutical formulation (Rossi, Gelbrich, Kahlenberg, & Griesser, 2012).
properties
Product Name |
5-Methylbarbituride |
|---|---|
Molecular Formula |
C5H5N2O3- |
Molecular Weight |
141.1 g/mol |
IUPAC Name |
5-methyl-2,4-dioxo-1H-pyrimidin-6-olate |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10)/p-1 |
InChI Key |
INCRRYKLCCVPJD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



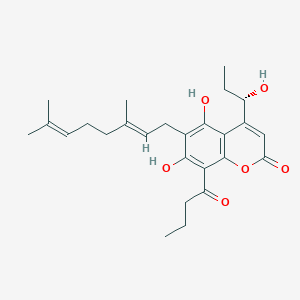
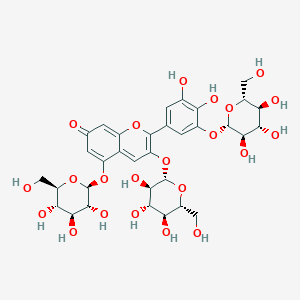
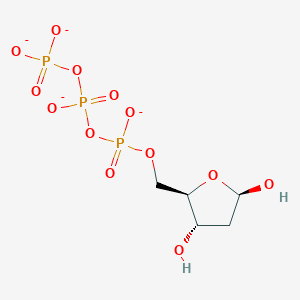
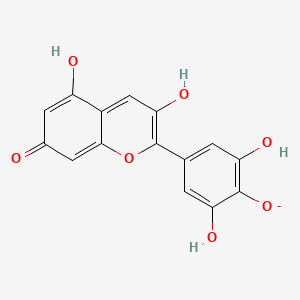
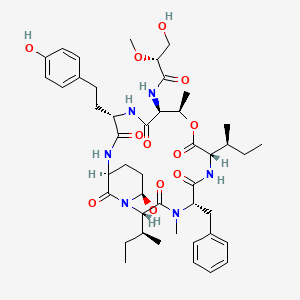
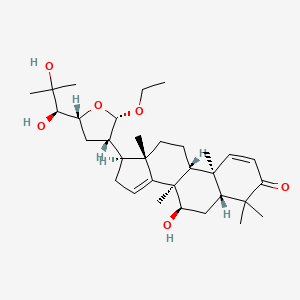


![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
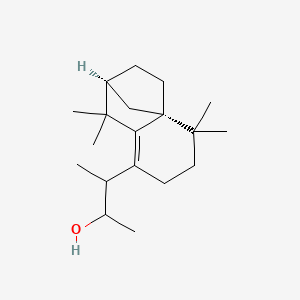
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
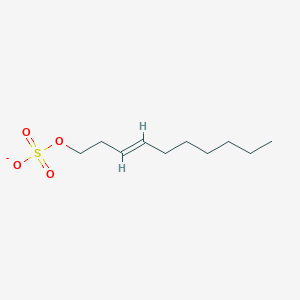
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)